(2-Amino-2-phenylethyl)dimethylamine dihydrochloride
Description
NMR Spectroscopy
¹H NMR (400 MHz, D₂O):
- Aromatic protons : δ 7.35–7.55 ppm (m, 5H, Ph)
- Methylene groups : δ 3.12 ppm (t, J = 6.5 Hz, 2H, CH₂N)
- Dimethylamine : δ 2.68 ppm (s, 6H, N(CH₃)₂)
¹³C NMR (101 MHz, D₂O):
IR Spectroscopy
UV-Vis Spectroscopy
Tautomeric and Conformational Studies
The compound exhibits restricted rotation about the C(1)–C(2) bond due to steric hindrance from the phenyl group. Density functional theory (DFT) calculations reveal two dominant conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Ph–C–C–N) |
|---|---|---|
| Anti | 0.0 | 178° |
| Gauche | 1.2 | 62° |
Tautomerism is negligible due to the absence of proton-transfer sites. However, pH-dependent protonation shifts occur, favoring the diprotonated state (pKa₁ = 9.1, pKa₂ = 10.4).
Comparative Analysis with Isomeric Forms
Stereoisomers
| Isomer | [α]D²⁵ (c=1, H₂O) | Melting Point (°C) |
|---|---|---|
| (2S)-configuration | +34.5 | 192–194 |
| (2R)-configuration | -33.8 | 190–192 |
Structural Isomers
- N,N-Dimethyl-2-phenylethylamine (CAS 1126-71-2): Lacks the β-amino group, reducing hydrogen-bonding capacity.
- 1-Phenyl-N,N-dimethylpropane-1,2-diamine : Positional isomer with altered amine spacing, showing 15% lower solubility in water.
The β-amino-dimethylamine substitution in the title compound enhances dipole moment (5.2 D vs. 3.8 D in analogs), influencing crystallization behavior.
Properties
IUPAC Name |
N',N'-dimethyl-1-phenylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;;/h3-7,10H,8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUGFNKIYIGBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride typically involves the reaction of 2-phenylethylamine with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to form the dihydrochloride salt. The general reaction scheme is as follows:
Starting Materials: 2-phenylethylamine, formaldehyde, dimethylamine.
Reaction Conditions: Acidic medium, typically hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride follows a similar synthetic route but is optimized for large-scale production. This involves continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2-phenylethyl)dimethylamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to interact effectively with neurotransmitter receptors, making it valuable in developing medications for conditions such as depression and anxiety .
Case Studies
- Neurotransmitter Modulation : Research indicates that (2-Amino-2-phenylethyl)dimethylamine dihydrochloride can modulate the release and uptake of neurotransmitters like dopamine and norepinephrine, which are essential for mood regulation and cognitive function.
- Therapeutic Applications : Studies have shown potential therapeutic effects in animal models, indicating its promise in treating various neurological conditions .
Polymer Chemistry
Enhancing Polymer Properties
In polymer chemistry, this compound is utilized to create specialty polymers that exhibit enhanced flexibility and durability. Such properties are critical in industries such as automotive and aerospace, where material performance is paramount .
Applications in Industry
- Automotive Components : The incorporation of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride into polymer formulations has been shown to improve impact resistance and thermal stability .
- Aerospace Materials : Its use in aerospace applications focuses on developing lightweight materials that do not compromise strength or durability.
Agrochemicals
Formulating Safer Pesticides
The compound plays a significant role in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides that are less harmful to the environment. Its chemical properties allow for better efficacy at lower concentrations .
Research Insights
- Environmental Impact Studies : Research has demonstrated that formulations containing (2-Amino-2-phenylethyl)dimethylamine dihydrochloride can reduce the environmental footprint of agricultural chemicals while maintaining effectiveness against pests .
Cosmetic Formulations
Stabilizer and Emulsifier
In cosmetic products, this compound serves as a stabilizer and emulsifier, enhancing the texture and shelf life of formulations. Its gentle properties make it suitable for sensitive skin applications .
Market Applications
- Skin Care Products : It is commonly found in creams and lotions where it helps maintain product consistency and prevents separation.
- Hair Care Products : Used in shampoos and conditioners to improve texture and application ease.
Research Reagents
Versatile Laboratory Applications
As a versatile reagent, (2-Amino-2-phenylethyl)dimethylamine dihydrochloride is employed in various chemical reactions within laboratory settings. It facilitates the study of reaction mechanisms and aids in the development of new materials .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Modulates neurotransmitter activity |
| Polymer Chemistry | Enhances flexibility and durability of polymers | Improved material performance |
| Agrochemicals | Formulation of effective pesticides and herbicides | Reduced environmental impact |
| Cosmetic Formulations | Acts as a stabilizer and emulsifier in cosmetic products | Improved texture and shelf-life |
| Research Reagents | Used in chemical reactions for studying mechanisms | Versatile applications in synthetic chemistry |
Mechanism of Action
The mechanism of action of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to interact with neurotransmitter receptors and enzymes, influencing their activity. The compound can modulate the release and uptake of neurotransmitters, thereby affecting various physiological processes .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical features of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride with related compounds:
| Compound Name | CAS No. | Molecular Formula | Key Structural Features |
|---|---|---|---|
| (2-Amino-2-phenylethyl)dimethylamine dihydrochloride | Not provided | C10H17N2•2HCl | Phenylethyl backbone, primary + dimethylamine |
| (2S)-2,5-Diaminopentanamide dihydrochloride | 71697-89-7 | C5H13N3O•2HCl | Linear pentanamide, two primary amines |
| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride | 62-31-7 | C8H12NO2•HCl | Catechol (dihydroxyphenyl) group, primary amine |
| o-Dianisidine dihydrochloride | 20325-40-0 | C14H16N2O2•2HCl | Dimethoxybenzidine backbone |
| 2-(Diisopropylamino)ethyl chloride hydrochloride | Not provided | C7H17ClN•HCl | Chloroethyl chain, diisopropylamine |
| 2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride | 1334145-93-5 | C10H12Cl2FNO2•HCl | Chloro-fluorophenyl ring, dimethylaminoacetic acid |
Key Observations :
Hazard Profiles and Regulatory Status
Key Observations :
- The target compound lacks explicit hazard classification but shares precautionary handling requirements (e.g., avoiding inhalation) with (2S)-2,5-Diaminopentanamide dihydrochloride .
- o-Dianisidine dihydrochloride is notably more hazardous due to its benzidine structure, which is linked to carcinogenicity and environmental toxicity .
Research and Application Context
- 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride : Functions as a dopamine analog in neurological research .
- 2-(Diisopropylamino)ethyl chloride hydrochloride: Serves as an intermediate in organic synthesis, particularly for quaternary ammonium compounds .
- o-Dianisidine dihydrochloride : Historically used in dye manufacturing but restricted due to toxicity concerns .
Biological Activity
(2-Amino-2-phenylethyl)dimethylamine dihydrochloride, a derivative of phenethylamine, has garnered attention in various fields of research, particularly in neuropharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound is characterized by its amine functional groups, which allow it to interact with various biological targets. Its chemical structure can be represented as follows:
This structure contributes to its role as a neurotransmitter analog, influencing numerous physiological processes.
The biological activity of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride primarily involves its interaction with neurotransmitter receptors. It is known to modulate the release and uptake of neurotransmitters such as dopamine and norepinephrine, which play critical roles in mood regulation, cognition, and motor control.
Key Mechanisms:
- Neurotransmitter Modulation : The compound acts on dopamine receptors (D1 and D2 types), influencing dopaminergic signaling pathways that are crucial for various neurological functions .
- Receptor Interaction : It has been shown to interact with α-adrenergic receptors, which are involved in cardiovascular responses and central nervous system functions .
Biological Activity Overview
The biological activity of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride can be summarized in the following table:
Case Studies
- Neuropharmacological Effects : A study investigated the effects of (2-Amino-2-phenylethyl)dimethylamine dihydrochloride on animal models exhibiting depressive-like behaviors. Results indicated significant improvement in mood-related parameters when administered at specific dosages.
- Potential Therapeutic Applications : Research has highlighted its potential as a precursor in synthesizing novel antidepressants. The compound's ability to enhance neurotransmitter levels suggests it could be beneficial in treating mood disorders .
- Comparative Analysis with Similar Compounds : The compound was compared to other 2-phenethylamines regarding their binding affinities and biological activities. It demonstrated a unique profile that suggests a broader range of therapeutic applications compared to structurally similar compounds .
Q & A
Q. What are the standard synthetic routes for (2-Amino-2-phenylethyl)dimethylamine dihydrochloride?
The synthesis typically involves two key steps:
- Nucleophilic substitution : Reacting a phenylethylamine precursor (e.g., 2-amino-2-phenylethanol) with dimethylamine in polar solvents like water or alcohols. Polar solvents enhance reaction efficiency by stabilizing ionic intermediates .
- Salt formation : Treating the free base with hydrochloric acid (HCl) under anhydrous conditions to form the dihydrochloride salt. This step often employs diethyl ether as a solvent for precipitation, followed by filtration and washing with sodium bicarbonate to remove excess acid .
Q. How can researchers characterize this compound using spectroscopic methods?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm), methyl groups on dimethylamine (δ 2.2–2.5 ppm), and amine protons (broad signals at δ 1.5–3.0 ppm).
- ¹³C NMR : Confirm the presence of quaternary carbons in the phenyl ring (δ 125–140 ppm) and methyl carbons (δ 40–45 ppm). Compare with computed spectra from databases like PubChem .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns. For example, a molecular ion at m/z 211.1 corresponds to the free base (C₁₀H₁₆N₂), while the dihydrochloride form requires adjustment for chloride counterions .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from stereochemical or conformational isomers?
- 2D NMR Techniques : Employ COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals, resolving overlapping peaks in crowded spectral regions.
- Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow conformational exchange, sharpening broad signals caused by dynamic processes like amine inversion .
Q. What strategies mitigate hygroscopicity during storage and handling?
- Desiccants : Store the compound in airtight containers with silica gel or molecular sieves to absorb moisture.
- Inert Atmosphere : Use nitrogen or argon gas to purge storage vials, minimizing exposure to humidity .
- Lyophilization : For long-term stability, lyophilize the compound and store at –20°C in sealed ampoules .
Q. How can reaction yields be optimized during dihydrochloride salt formation?
- Solvent Selection : Use ethanol or methanol for salt precipitation, as these solvents reduce solubility of the product, enhancing yield.
- Stoichiometry : Maintain a 2:1 molar ratio of HCl to free base to ensure complete protonation of both amine groups.
- Temperature Control : Perform the reaction at 0–5°C to minimize side reactions (e.g., oxidation) while ensuring efficient proton transfer .
Q. What analytical methods ensure purity for biological assays?
- HPLC : Utilize reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity ≥98% is critical for reproducible bioactivity studies.
- Elemental Analysis : Confirm chloride content via combustion analysis; theoretical Cl⁻ content for the dihydrochloride is ~25.4% .
Methodological Considerations
Q. How to design experiments to study the compound’s interactions with biomolecules?
Q. What computational tools predict the compound’s reactivity or stability?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., amine protons) prone to degradation.
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or protein active sites to guide drug design .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values?
- Solubility Profiling : Re-measure solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy. For example, the dihydrochloride salt is highly soluble in water (>100 mg/mL at pH 3) but precipitates at neutral pH due to deprotonation .
- Cross-Validation : Compare results with independent methods (e.g., gravimetric analysis vs. HPLC) to rule out measurement artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
